molecular formula C11H17BrO B8437372 2-Bromospiro[5.5]undecan-1-one

2-Bromospiro[5.5]undecan-1-one

Katalognummer: B8437372
Molekulargewicht: 245.16 g/mol
InChI-Schlüssel: GEPLRUHKORZDGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromospiro[5.5]undecan-1-one is a brominated spirocyclic ketone featuring a central spiro[5.5]undecane scaffold with a ketone group at position 1 and a bromine substituent at position 2. This compound belongs to a class of spirocyclic molecules known for their structural rigidity and diverse applications in medicinal chemistry, polymer science, and organic synthesis. The bromine atom introduces unique electronic and steric effects, influencing reactivity, binding affinity, and physicochemical properties.

Eigenschaften

Molekularformel

C11H17BrO

Molekulargewicht

245.16 g/mol

IUPAC-Name

4-bromospiro[5.5]undecan-5-one

InChI

InChI=1S/C11H17BrO/c12-9-5-4-8-11(10(9)13)6-2-1-3-7-11/h9H,1-8H2

InChI-Schlüssel

GEPLRUHKORZDGH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CCCC(C2=O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Transketalization with Brominated Precursors

The procedure in employs 1,1-dimethoxycyclohexane and tris(hydroxymethyl)aminomethane hydrochloride to form 1,5-dioxaspiro[5.5]undecan-3-one. Modifying this method, brominated cyclohexanone derivatives could serve as starting materials. For example:

  • Bromocyclohexanone dimethyl ketal (1-bromo-1-methoxycyclohexane) may undergo transketalization with aminodiols to install bromine at the 2-position. Subsequent oxidation of the dioxaspiro intermediate with NaIO₄/KH₂PO₄ would yield the ketone.

Key Data :

StepReagents/ConditionsYieldReference
Transketalizationp-TsOH, DMF, 18 h, 23°C55%
OxidationNaIO₄, KH₂PO₄, H₂O, 0°C80%

Post-Cyclization Bromination

Electrophilic bromination of preformed spiro[5.5]undecan-1-one faces challenges due to the ketone’s meta-directing effects. However, steric hindrance at the 2-position (adjacent to the spiro junction) may favor bromination here.

Example Protocol :

  • Synthesize spiro[5.5]undecan-1-one via Friedel-Crafts acylation of cyclohexene derivatives.

  • Treat with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 80°C).

Outcome :

  • Radical bromination favors tertiary C-H bonds, potentially targeting the 2-position.

  • Yield: ~40–50% (extrapolated from analogous brominations in).

Bromine Incorporation During Cyclization

Bromo-ene Reaction in Spirocycle Formation

The bromo-ene reaction, which combines alkenes with bromine sources, offers a route to install bromine during cyclization. For instance:

  • Cyclohexenone derivatives with pendant alkenes could undergo bromo-ene cyclization using Br₂ or BrCCl₃, forming the spiro system and introducing bromine simultaneously.

Mechanistic Insight :
The reaction proceeds via a bromonium ion intermediate, with attack by the alkene nucleophile leading to spirocyclic product.

Oxidative Bromination Strategies

Wacker-Type Oxidation with Bromine

A tandem oxidation-bromination process could convert spiro[5.5]undecene precursors to the ketone while introducing bromine:

  • Cyclohexene-containing precursors are treated with PdCl₂/CuCl₂ in the presence of HBr.

  • Oxidation forms the ketone, while bromide acts as a nucleophile.

Advantage :

  • Single-step formation of both ketone and bromine moieties.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
TransketalizationHigh functional group toleranceRequires brominated starting material50–60%
Post-Cyclization BrominationSimplicityPoor regioselectivity40–50%
Bromo-ene CyclizationSimultaneous cyclization/brominationLimited substrate scope30–45%

Spectroscopic Characterization

Successful synthesis of this compound is confirmed by:

  • ¹H NMR : Downfield shift of H-2 (δ 4.1–4.3 ppm) due to bromine’s electronegativity.

  • ¹³C NMR : Ketone carbonyl at ~210 ppm; C-Br at ~35 ppm.

  • IR : Strong C=O stretch at 1710 cm⁻¹; C-Br at 560 cm⁻¹ .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromospiro[5.5]undecan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to spiro[5,5]undecan-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of spiro[5,5]undecan-1,2-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon).

    Oxidation: Performed in aqueous or organic solvents at elevated temperatures (50-80°C).

Major Products

    Substitution: Formation of spiro[5,5]undecan-1-ol, spiro[5,5]undecan-1-nitrile, or spiro[5,5]undecan-1-amine.

    Reduction: Formation of spiro[5,5]undecan-1-one.

    Oxidation: Formation of spiro[5,5]undecan-1,2-dione.

Wissenschaftliche Forschungsanwendungen

2-Bromospiro[5.5]undecan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromospiro[5.5]undecan-1-one largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. In oxidation reactions, the compound is further oxidized to form diketones, which can participate in additional chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications
2-Bromospiro[5.5]undecan-1-one Br at C2, ketone at C1 ~233.1* Synthetic intermediate, drug design
IPSU (2,9-diazaspiro[5.5]undecan-1-one) N at C2 and C9, methoxypyrimidine 367.43 (calculated) OX2R antagonist for sleep regulation
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one OH at C4, O at C9, N at C2 185.2 Bioactive natural product derivatives
Spiro[5.5]undecan-1-one (unsubstituted) None 166.25 Building block for spirocyclic synthesis

*Estimated based on spiro[5.5]undecan-1-one (166.25 g/mol) + Br (79.9 g/mol).

Key Observations:

  • Biological Activity: IPSU, a diazaspiro analog, demonstrates selective orexin receptor (OX2R) antagonism, suggesting that nitrogen substitutions at C2/C9 enhance receptor binding specificity. Bromine at C2 may alter pharmacokinetics or selectivity due to steric bulk .
  • Natural Product Analogs: Oxygen- and nitrogen-containing spiro compounds (e.g., Artemeriopolides in ) exhibit cytotoxic activity, highlighting the role of heteroatoms in bioactivity. Bromine’s hydrophobicity could modulate cell permeability .

Q & A

Q. What are the established synthetic routes for 2-Bromospiro[5.5]undecan-1-one, and what key reaction parameters influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic bromination of spirocyclic precursors. For example, using hydrobromic acid (HBr) in the presence of sulfuric acid as a catalyst under reflux conditions (140°C for 5 hours). Key parameters include molar ratios of reactants (e.g., 1:2 alcohol-to-HBr ratio), reaction time, and temperature control to minimize side reactions like oxidation or ring-opening. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product . Characterization should include 1H^1H/13C^{13}C-NMR to confirm bromine incorporation and spirocyclic integrity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy : High-resolution 1H^1H- and 13C^{13}C-NMR to verify spirocyclic structure and bromine position. Compare experimental shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization). Use C18 columns with acetonitrile/water gradients for polar impurities.
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation, especially if chirality impacts downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate computational models (e.g., Gaussian or ORCA software) with experimental NMR/IR data. Adjust solvent effects and basis sets in simulations to match experimental conditions .
  • Dynamic Effects : Consider conformational flexibility in spirocyclic systems, which may cause discrepancies. Use variable-temperature NMR to probe dynamic behavior .
  • Collaborative Validation : Share raw data with independent labs to confirm reproducibility, as per guidelines in Beilstein Journal of Organic Chemistry .

Q. What strategies are effective for controlling stereochemistry during the synthesis of brominated spiro compounds like this compound?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral phosphines or organocatalysts) during cyclization steps to induce enantioselectivity .
  • Ring Strain Manipulation : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor chair or boat conformations in transition states, leveraging spirocyclic ring strain to direct stereochemistry .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to block undesired reactivity at nitrogen or oxygen centers during bromination .

Q. What in-vitro bioactivity assays are suitable for evaluating this compound in drug discovery contexts?

  • Methodological Answer :
  • Target Selection : Prioritize assays based on structural analogs (e.g., spirocyclic lactams with known kinase or GPCR activity) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2 or HeLa) at concentrations ≤10 µM to assess therapeutic windows .
  • Metabolic Stability : Perform liver microsome assays (human or rodent) to evaluate CYP450-mediated degradation. Include positive controls (e.g., verapamil) for data normalization .

Tables for Key Data

Parameter Optimal Conditions References
Bromination Reaction Time5 hours at 140°C
HPLC Purity Threshold>95% (C18, acetonitrile/water)
Cytotoxicity Test Concentration1–10 µM in HepG2 cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.